Cas no 50672-84-9 (4-Bromo-1-napthaldehyde)
4-Bromo-1-napthaldehyde Chemical and Physical Properties
Names and Identifiers
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- 4-Bromo-1-naphthaldehyde
- 4-Bromo-1-napthaldehyde
- 1-Naphthalenecarboxaldehyde, 4-bromo-
- 4-Brom-[1]naphthaldehyd
- 4-bromo-[1]naphthaldehyde
- 4-bromo-1-naphthalenecarboxaldehyde
- 4-bromonaphthaldehyde
- 4-bromonaphthalene-1-carboxaldehyde
- AK119610
- CTK1G6268
- KB-240500
- p-bromonaphthaldehyde
- SCHEMBL1036576
- DS-5679
- DTXSID90405106
- SESASPRCAIMYLA-UHFFFAOYSA-N
- CS-W008594
- MFCD11101026
- AC-30765
- SY100611
- 4-bromonaphthalene-1-carbaldehyde
- 4-bromo-1-naphthalenecarbaldehyde
- AKOS016010588
- FT-0774506
- 1-BROMO-4-NAPHTHALDEHYDE
- 50672-84-9
- 4-bromo-naphthalene-1-carbaldehyde
- A855391
- 4-Bromo-1-naphthaldehyde, AldrichCPR
- DB-340086
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- MDL: MFCD11101026
- Inchi: 1S/C11H7BrO/c12-11-6-5-8(7-13)9-3-1-2-4-10(9)11/h1-7H
- InChI Key: SESASPRCAIMYLA-UHFFFAOYSA-N
- SMILES: BrC1C=CC(C=O)=C2C=CC=CC2=1
Computed Properties
- Exact Mass: 233.96801
- Monoisotopic Mass: 233.96803g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 193
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- Density: 1.552±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 250 ºC
- Boiling Point: 359.4±25.0 ºC (760 Torr),
- Flash Point: 128.5±10.5 ºC,
- Solubility: Almost insoluble (0.023 g/l) (25 º C),
- PSA: 17.07
4-Bromo-1-napthaldehyde Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Inert atmosphere,2-8°C
4-Bromo-1-napthaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B687035-250mg |
4-Bromo-1-napthaldehyde |
50672-84-9 | 250mg |
$ 81.00 | 2023-04-18 | ||
| TRC | B687035-2.5g |
4-Bromo-1-napthaldehyde |
50672-84-9 | 2.5g |
$ 190.00 | 2023-04-18 | ||
| TRC | B687035-10g |
4-Bromo-1-napthaldehyde |
50672-84-9 | 10g |
$ 374.00 | 2023-09-08 | ||
| TRC | B687035-25g |
4-Bromo-1-napthaldehyde |
50672-84-9 | 25g |
$ 821.00 | 2023-04-18 | ||
| TRC | B687035-50g |
4-Bromo-1-napthaldehyde |
50672-84-9 | 50g |
$ 1300.00 | 2023-09-08 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B301461-1g |
4-Bromo-1-napthaldehyde |
50672-84-9 | 97% | 1g |
¥240.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B301461-250mg |
4-Bromo-1-napthaldehyde |
50672-84-9 | 97% | 250mg |
¥121.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B301461-50mg |
4-Bromo-1-naphthalenecarboxaldehyde |
50672-84-9 | 97% | 50mg |
¥85.00 | 2021-05-21 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B301461-5g |
4-Bromo-1-napthaldehyde |
50672-84-9 | 97% | 5g |
¥729.90 | 2023-09-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UW145-1g |
4-Bromo-1-napthaldehyde |
50672-84-9 | 97% | 1g |
174.0CNY | 2021-07-13 |
4-Bromo-1-napthaldehyde Suppliers
4-Bromo-1-napthaldehyde Related Literature
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
Additional information on 4-Bromo-1-napthaldehyde
4-Bromo-1-naphthaldehyde (CAS No. 506-72-84-9): Properties, Applications, and Market Insights
4-Bromo-1-naphthaldehyde (CAS No. 506-72-84-9) is a versatile organic compound widely used in pharmaceutical and material science research. This brominated naphthaldehyde derivative serves as a crucial building block in organic synthesis, particularly in the development of fluorescent dyes and pharmaceutical intermediates. With the increasing demand for specialized organic compounds in research and industry, understanding the properties and applications of 4-Bromo-1-naphthaldehyde has become essential for chemists and researchers.
The molecular structure of 4-Bromo-1-naphthaldehyde features a naphthalene ring system substituted with a bromine atom at the 4-position and an aldehyde functional group at the 1-position. This unique arrangement gives the compound distinct chemical properties, making it valuable for various synthetic applications. Recent searches in scientific databases show growing interest in "brominated aromatic aldehydes" and "naphthalene-based building blocks," reflecting the compound's importance in modern organic chemistry.
In pharmaceutical research, 4-Bromo-1-naphthaldehyde serves as a key intermediate for the synthesis of various bioactive molecules. Its electron-withdrawing bromo substituent and reactive aldehyde group make it particularly useful in constructing complex molecular architectures. The compound's applications extend to materials science, where it's used in developing organic semiconductors and luminescent materials – areas currently receiving significant attention due to advancements in OLED technology and organic electronics.
The synthesis of 4-Bromo-1-naphthaldehyde typically involves bromination of 1-naphthaldehyde or formylation of 4-bromonaphthalene. Researchers often search for "synthesis of brominated naphthaldehydes" and "purification methods for 4-Bromo-1-naphthaldehyde," indicating the technical challenges associated with its production. The compound's purity is crucial for many applications, especially in pharmaceutical contexts where even trace impurities can affect biological activity.
From a commercial perspective, the market for 4-Bromo-1-naphthaldehyde has shown steady growth, driven by increasing R&D activities in pharmaceutical and material science sectors. Analytical data reveals frequent searches for "4-Bromo-1-naphthaldehyde suppliers" and "pricing trends for brominated naphthalene derivatives," reflecting the compound's commercial significance. Manufacturers continue to optimize production processes to meet the growing demand while maintaining high purity standards.
Environmental and safety considerations for 4-Bromo-1-naphthaldehyde follow standard laboratory chemical protocols. While not classified as highly hazardous, proper handling procedures should be observed, as with all organic compounds. The scientific community's focus on "green chemistry approaches for brominated compounds" has led to investigations into more sustainable production methods for derivatives like 4-Bromo-1-naphthaldehyde.
Recent scientific literature highlights novel applications of 4-Bromo-1-naphthaldehyde in developing fluorescent probes for biological imaging and metal-organic frameworks (MOFs) for gas storage. These emerging applications align with current research trends in "functional organic materials" and "molecular imaging agents," making the compound increasingly relevant in cutting-edge scientific investigations.
Quality control of 4-Bromo-1-naphthaldehyde typically involves analytical techniques such as HPLC, GC-MS, and NMR spectroscopy. The compound's characteristic properties – including its melting point (typically 90-92°C) and spectral features – serve as important quality indicators. Researchers often search for "analytical methods for naphthaldehyde derivatives" and "spectral data of 4-Bromo-1-naphthaldehyde," emphasizing the need for reliable characterization data.
Storage and handling recommendations for 4-Bromo-1-naphthaldehyde include protection from light and moisture, typically in amber glass containers under inert atmosphere. The compound's stability under various conditions is frequently investigated, with search queries like "stability of brominated aromatic aldehydes" and "storage conditions for 4-Bromo-1-naphthaldehyde" appearing in scientific databases.
Future research directions for 4-Bromo-1-naphthaldehyde may explore its potential in catalysis and supramolecular chemistry, areas that have gained significant attention in recent years. The compound's versatility as a synthetic building block ensures its continued relevance in organic chemistry research, particularly as interest grows in "tailored organic synthesis" and "functional molecular design."
In conclusion, 4-Bromo-1-naphthaldehyde (CAS No. 506-72-84-9) remains an important compound in both academic and industrial chemistry. Its applications span from traditional organic synthesis to cutting-edge materials science, reflecting the evolving needs of chemical research. As scientific inquiry continues to advance, this brominated naphthaldehyde derivative will likely find new applications in emerging technologies and research fields.
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